molecular formula C8H16N4O2 B8671712 2-(4-acetylpiperazinyl)-N-aminoacetamide

2-(4-acetylpiperazinyl)-N-aminoacetamide

Cat. No.: B8671712
M. Wt: 200.24 g/mol
InChI Key: KPABORHHRPCFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazinyl)-N-aminoacetamide is a useful research compound. Its molecular formula is C8H16N4O2 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)acetohydrazide

InChI

InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(14)10-9/h2-6,9H2,1H3,(H,10,14)

InChI Key

KPABORHHRPCFAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure described for Example 283 A was followed using methyl bromoacetate (1.5 g, 0.01 mol), 1-acetyl piperazine (1.4 g, 0.011 mol), and potassium carbonate (1.52 g, 0.011 mol). After one day, an additional 0.3 equivalent of methyl bromoacetate was added to the reaction. The crude material was taken up in approximately 2 mL of ethanol and hydrazine was added to the solution (0.25 mL, 0.008 mol). This was heated in a sealed tube at 85° C. for 4 hours. The solvent was removed to yield the title compound (1.6 g, 80% yield). 1H NMR (DMSO-d6) δ 9.0 (s, 1H), 4.2 (br s, 2H), 3.5 (m, 4H), 2.9 (s, 2H), 2.4 (m, 4H), 2.0 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0.25 mL
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Seven
Yield
80%

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